Ethyl 2-chloro-4,4,4-trifluorobutanoate

Description

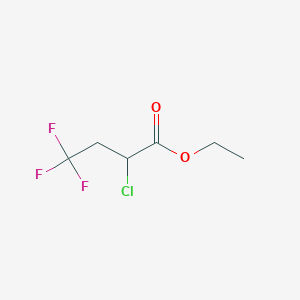

Ethyl 2-chloro-4,4,4-trifluorobutanoate (CAS 363-58-6) is a fluorinated ester with the molecular formula C₆H₆ClF₃O₃ and a molecular weight of 198.58 g/mol . It is also known by synonyms such as ethyl 2-chloro-3-oxo-4,4,4-trifluorobutanoate and ethyl chloroformate (though the latter may refer to unrelated compounds and should be used cautiously) .

Properties

CAS No. |

59608-84-3 |

|---|---|

Molecular Formula |

C6H8ClF3O2 |

Molecular Weight |

204.57 g/mol |

IUPAC Name |

ethyl 2-chloro-4,4,4-trifluorobutanoate |

InChI |

InChI=1S/C6H8ClF3O2/c1-2-12-5(11)4(7)3-6(8,9)10/h4H,2-3H2,1H3 |

InChI Key |

LBTUHGFHTUMQFD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-4,4,4-trifluorobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with chlorotrifluoroethylene in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The compound is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4,4,4-trifluorobutanoate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions include substituted derivatives, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-chloro-4,4,4-trifluorobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It serves as a precursor in the synthesis of potential drug candidates.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its reactivity, allowing it to participate in various chemical transformations. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Key Physical Properties:

Comparison with Similar Compounds

The following structurally related compounds are compared based on molecular features, reactivity, and applications:

Structural Analogs and Properties

Reactivity and Functional Differences

- Chloro vs. Methyl Substituents: The chloro group in this compound enhances electrophilicity, enabling nucleophilic substitution (e.g., with thiourea to form thiazoles ). In contrast, the methyl group in Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate () reduces reactivity toward such substitutions.

- Amino Derivatives: Ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride () introduces a basic amino group, expanding utility in peptide coupling or chiral synthesis. Its hydrochloride salt form improves stability for pharmaceutical applications .

- Oxo vs. Hydroxy Derivatives: Ethyl 4,4,4-trifluoro-3-oxobutanoate () lacks the 2-chloro substituent, making it suitable for stereoselective reductions to produce enantiopure hydroxybutanoic acids, critical in drug development .

Research Findings

- Heterocycle Synthesis: this compound reacts with thiourea or urea under heating to yield thiazole-5-carboxylates (61.7% yield) and oxazole-5-carboxylates, respectively .

- Enantiomer Separation: Ethyl 4,4,4-trifluoro-3-oxobutanoate undergoes enzymatic resolution to produce (R)- and (S)-hydroxybutanoic acids, key intermediates for bioactive molecules .

- Discrepancies in Data: Conflicting boiling points (67 °C vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.